molecular formula C21H22N2O4 B12442595 Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate

Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate

Cat. No.: B12442595
M. Wt: 366.4 g/mol
InChI Key: RHBAENOZUZWALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate is a complex polycyclic alkaloid belonging to the Corynanthean-type alkaloid class, characterized by a hexacyclic framework integrating oxygen (oxa) and nitrogen (diaza) heteroatoms . Its molecular formula includes key functional groups: an ethylidene substituent at position 14, a formyl group at position 19, and a methoxycarbonyl moiety at position 17. The compound’s molecular weight is 338.405 g/mol, as determined by mass spectrometry .

The structure was likely resolved using single-crystal X-ray diffraction (SCXRD) techniques, leveraging programs like SHELXL or SHELXTL for refinement, given their prominence in small-molecule crystallography .

Properties

IUPAC Name

methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-12-10-23-16-8-14(12)19(11-24,18(25)26-2)20-9-17(23)27-21(16,20)22-15-7-5-4-6-13(15)20/h3-7,11,14,16-17,22H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBAENOZUZWALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(C=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Picralinal
Source Wikipedia
URL https://en.wikipedia.org/wiki/Picralinal
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Intermediate Formation

Starting from vinyl iodide precursors, Pd(PPh₃)₄-mediated cyclization generates a [3.3.1]-azabicyclic framework. For example, ketone 14 undergoes Pd-catalyzed coupling with vinyl iodide 13 to yield bicyclic ketone 12 (Scheme 1). Subsequent IBX oxidation converts 12 to enone 16 , which is epoxidized using sodium perborate to form 17 .

Key Conditions :

  • Solvent: Tetrahydrofuran (THF)/methanol mixtures.
  • Catalysts: Pd(PPh₃)₄, IBX.
  • Yield: 82–89% for epoxidation and oxidation steps.

Expansion to Tricyclic Systems

Wittig olefination of enal 11 with (methoxymethyl)triphenylphosphonium chloride introduces a cyclopentene moiety, forming tricyclic intermediate 10 (Scheme 2). Grubbs II-catalyzed ring-closing metathesis further stabilizes the core structure.

Introduction of the Ethylidene Group

The ethylidene substituent at C-14 is installed via regioselective hydroboration or haloboration. A haloboration-elimination sequence using dichlorocarbene or boron trifluoride etherate is effective.

Haloboration-Olefination Strategy

In a representative procedure, dichlorocarbene generated from chloroform and NaOH reacts with a bicyclic ketone intermediate, yielding α-chloroester 8 . Subsequent elimination with DBU (1,8-diazabicycloundec-7-ene) produces the ethylidene group.

Optimized Parameters :

  • Temperature: 0–40°C.
  • Reagents: Chloroform/NaOH, DBU.
  • Yield: 68–74%.

Formylation at C-19

The formyl group is introduced via Vilsmeier-Haack formylation or direct formic acid activation.

Vilsmeier-Haack Protocol

Reaction of the intermediate lactol 21 with POCl₃ and DMF generates the formyl group at C-19 (Scheme 3). This method is preferred for aromatic or electron-rich positions.

Conditions :

  • Reagents: POCl₃, DMF in dichloroethane.
  • Temperature: 40°C.
  • Yield: 58% over two steps.

Direct Formic Acid Activation

Alternative approaches use cyanuric chloride-activated formic acid to formylate secondary amines. For example, aminolactol 7 reacts with formic acid/cyanuric chloride to yield the formamide derivative.

Key Data :

  • Catalyst: 4-(Dimethylamino)pyridine (DMAP).
  • Solvent: Dichloromethane.
  • Yield: >90%.

Carboxylate Installation and Esterification

The methyl carboxylate at C-19 is introduced early in the synthesis to avoid functional group incompatibility. Methyl chloroformate or methanol/sulfuric acid is used for esterification.

Methyl Chloroformate Method

Reaction of carboxylic acid intermediates with methyl chloroformate in the presence of NaHCO₃ provides the methyl ester.

Example :

  • Substrate: 5-Chloro-o-vanillin derivative.
  • Conditions: NaHCO₃, methyl chloroformate in DCM.
  • Yield: 97%.

Stereochemical Control and Challenges

Diastereoselective Oxidations

Sodium perborate-mediated epoxidation of enone 16 achieves complete diastereoselectivity for the cis-epoxide 17 .

Pitfalls in Late-Stage Functionalization

Oxidative cleavage of cyclopentene intermediates (e.g., 8 ) often leads to side reactions due to steric hindrance. Switching to pre-Fischer indolization oxidation mitigates this issue.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Advantages Limitations
Pd-Catalyzed Cyclization Enolate cyclization 82–89 High stereocontrol Sensitive to oxygen/moisture
Haloboration-Elimination Ethylidene installation 68–74 Regioselective Requires toxic reagents
Vilsmeier-Haack Formylation C-19 formylation 58 Reliable for electron-rich sites Low yield
Direct Formic Acid Activation Amine formylation >90 High efficiency Limited to primary amines

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for Pd-catalyzed steps and automated purification systems (e.g., simulated moving bed chromatography). Solvent recovery and catalyst recycling are critical for cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Chemical Information

  • Formula: C21H22N2O4
  • Molecular Weight: 366.1579

Biological origin and related species

This compound can be sourced from various organisms, including:

  • Alstonia
  • Alstonia muelleriana
  • Apocynaceae (family)

Known Applications

While the search results do not provide extensive details on specific applications of Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate, some related research areas and potential applications can be inferred from the provided data:

  • Medicinal Chemistry: Picralinal is a bioactive alkaloid, suggesting its potential use in medicinal applications . Alkaloids are known for their diverse pharmacological activities, and further research may explore Picralinal's specific therapeutic properties.
  • Pest Management: Research indicates that hemp essential oil, containing terpenes and cannabinoids, can be used as a botanical acaricide in pest management programs . Although this compound is not a terpene or cannabinoid, this highlights the potential for plant-derived compounds in pest control.
  • Plant Defense Mechanisms: Plants produce secondary metabolites, such as cannabinoids and terpenes, in response to biotic or abiotic stress . These metabolites play a role in the plant's defense system. Further studies could investigate whether this compound is involved in similar defense mechanisms in Alstonia scholaris or other plants.

Data Table

Because of the limited information in the search results, a comprehensive data table cannot be constructed.

Case Studies

No case studies were found in the provided search results.

Additional Information

Mechanism of Action

The mechanism of action of Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Alkaloid Class

Compound A : (1s,13z,17s,19r)-6,9-Dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.1⁸,¹².0²,⁷.0¹⁹,²⁴]hexacosa-2,4,6,8(26),9,11,13-heptaen-15-one
  • Molecular Weight : ~434.356 g/mol (estimated) .
  • Key Features: Pentacyclic backbone with a quinolizidine core. Additional hydroxyl and methoxy groups enhance polarity. Conjugated heptaene system (positions 2, 4, 6, 8, 9, 11, 13).
Compound B : Ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-Trimethyl-14-methylene-14-oxotetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylate
  • Molecular Weight: Not explicitly reported, but estimated to exceed 400 g/mol based on its tetracyclic terpenoid structure .
  • Key Features :
    • Tetracyclic terpene core with a methylene-oxo group.
    • Esterified ethyl carboxylate at position 3.
  • Applications: Similar terpenoid derivatives exhibit cytotoxicity in cancer cell lines, though Compound B’s bioactivity remains uncharacterized .

Functional Group and Ring System Analysis

Parameter Target Compound Compound A Compound B
Core Rings Hexacyclic Pentacyclic Tetracyclic
Heteroatoms 2 N, 1 O 1 N, 1 O 1 O
Key Substituents Ethylidene, formyl, methoxycarbonyl Hydroxyl, methoxy, oxa, heptaene Methylene-oxo, ethyl carboxylate
Molecular Weight (g/mol) 338.405 ~434.356 >400
Bioactivity Underexplored Antimicrobial (hypothesized) Cytotoxic (hypothesized)

Methodological Considerations

  • Structural Elucidation : The target compound’s complexity necessitates advanced SCXRD and computational tools (e.g., SHELX suite) for accurate refinement . In contrast, Compounds A and B may rely on LC/MS and NMR due to their lower symmetry .
  • Synthetic Accessibility : The hexacyclic system of the target compound poses synthetic challenges compared to the pentacyclic and tetracyclic analogues, which are more amenable to modular synthesis .

Biological Activity

Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate, commonly referred to as Picralinal , is a complex alkaloid derived from the medicinal plant Alstonia scholaris. This compound exhibits significant biological activity and has garnered attention for its potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique hexacyclic structure characterized by multiple rings and functional groups, including an ethylidene group and a formyl moiety. Its molecular formula is C20H22N2O4C_{20}H_{22}N_2O_4 with a molecular weight of approximately 338.4 g/mol .

PropertyValue
IUPAC Name Methyl 14-ethylidene-19-formyl...
Molecular Formula C20H22N2O4
Molecular Weight 338.4 g/mol

Antimicrobial Properties

Research indicates that Picralinal exhibits notable antimicrobial activity against various bacterial strains and fungi. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Anticancer Activity

Picralinal has also been investigated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For instance, research on human breast cancer cell lines demonstrated that treatment with Picralinal resulted in reduced cell viability and increased apoptotic markers .

The biological activity of Picralinal is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with cellular receptors affecting signal transduction pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of Picralinal against a panel of bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, showcasing its potential as a natural antimicrobial agent .
  • Anticancer Research : In a recent investigation published in Cancer Letters, researchers assessed the effects of Picralinal on human breast cancer cells (MCF-7). The study found that treatment with 25 µM Picralinal led to a significant decrease in cell proliferation and induced apoptosis through mitochondrial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.